molecular formula C6H13BO2 B15052773 (3,3-Dimethylcyclobutyl)boronic acid

(3,3-Dimethylcyclobutyl)boronic acid

Cat. No.: B15052773
M. Wt: 127.98 g/mol
InChI Key: WDQDCDXDYCGXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethylcyclobutyl)boronic acid is an organoboron compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,3-Dimethylcyclobutyl)boronic acid involves the hydroboration of alkenes followed by oxidation. The addition of a boron-hydrogen bond across an alkene or alkyne is rapid and efficient, leading to the formation of the corresponding alkyl or alkenylborane . Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, where alkenes are treated with borane reagents under controlled conditions to yield the desired boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethylcyclobutyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: (3,3-Dimethylcyclobutyl)boronic acid is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to other boronic acids like phenylboronic acid. This uniqueness makes it particularly useful in specific synthetic applications where traditional boronic acids may not be as effective .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)boronic acid

InChI

InChI=1S/C6H13BO2/c1-6(2)3-5(4-6)7(8)9/h5,8-9H,3-4H2,1-2H3

InChI Key

WDQDCDXDYCGXAS-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(C1)(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.